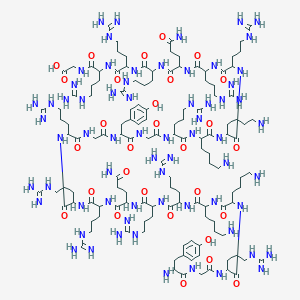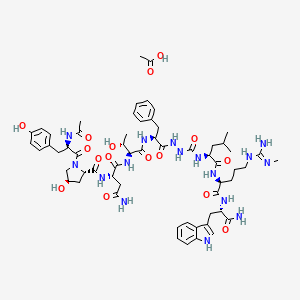
303052-45-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neuropeptide Y (29-64) is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
In an industrial setting, the production of Neuropeptide Y (29-64) involves large-scale SPPS. The process is automated to ensure high efficiency and yield. The peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Neuropeptide Y (29-64) primarily undergoes hydrolysis and enzymatic degradation. It is relatively stable under physiological conditions but can be cleaved by specific proteases .
Common Reagents and Conditions
The hydrolysis of Neuropeptide Y (29-64) can be catalyzed by acidic or basic conditions. Enzymatic degradation involves the use of proteases such as trypsin and chymotrypsin, which cleave the peptide at specific sites .
Major Products Formed
The major products formed from the hydrolysis and enzymatic degradation of Neuropeptide Y (29-64) are smaller peptide fragments and individual amino acids .
Aplicaciones Científicas De Investigación
Neuropeptide Y (29-64) has several scientific research applications:
Mecanismo De Acción
Neuropeptide Y (29-64) exerts its effects by binding to specific receptors on the surface of target cells. These receptors are part of the G protein-coupled receptor family. Upon binding, the peptide activates intracellular signaling pathways that regulate various physiological processes, including neurotransmitter release, hormone secretion, and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Neuropeptide Y (1-36)
- Neuropeptide Y (3-36)
- Neuropeptide Y (22-36)
Uniqueness
Neuropeptide Y (29-64) is unique due to its specific amino acid sequence, which confers distinct biological activities compared to other fragments of Neuropeptide Y. Its ability to selectively bind to certain receptors and activate specific signaling pathways makes it a valuable tool in research and potential therapeutic applications .
Propiedades
Número CAS |
303052-45-1 |
|---|---|
Fórmula molecular |
C₁₈₉H₂₈₄N₅₄O₅₈S |
Peso molecular |
4272.70 |
Secuencia |
One Letter Code: YPSKPDNPGEDAPAEDMARYYSALRHYINLITRQRY |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








